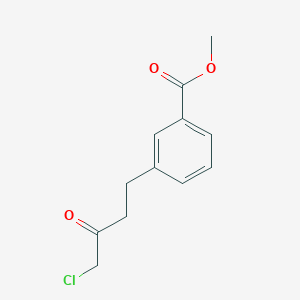

Methyl 3-(4-chloro-3-oxobutyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-chloro-3-oxobutyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-16-12(15)10-4-2-3-9(7-10)5-6-11(14)8-13/h2-4,7H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBCHDFLYUMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219699 | |

| Record name | Benzoic acid, 3-(4-chloro-3-oxobutyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-67-2 | |

| Record name | Benzoic acid, 3-(4-chloro-3-oxobutyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263282-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(4-chloro-3-oxobutyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the Methyl 3-(4-chloro-3-oxobutyl)benzoate Scaffold

The assembly of the this compound molecule requires a multi-step approach, carefully integrating various functional groups onto a benzene (B151609) ring. Key synthetic strategies involve the precise introduction of an ester, a ketone, and a chlorine atom at specific positions.

Esterification and Functional Group Introduction Techniques

The initial step in many synthetic routes towards this compound involves the formation of the methyl ester. A common precursor is 3-acetylbenzoic acid. scbt.comchemicalbook.com The esterification of this carboxylic acid to its corresponding methyl ester, methyl 3-acetylbenzoate, can be achieved through standard methods. scbt.com

One documented method involves the hydrolysis of 3-acetylbenzonitrile (B155718) using sodium hydroxide (B78521) in methanol, followed by acidification with hydrochloric acid to yield 3-acetylbenzoic acid. chemicalbook.com This acid can then be esterified.

Halogenation Approaches (e.g., Chlorination at the Butyl Chain)

The introduction of the chlorine atom at the C4 position of the butyl chain is a critical step. This is typically achieved through the chlorination of a precursor molecule. For instance, the side-chain chlorination of aromatic compounds can be accomplished using chlorine gas under UV light or with a chemical initiator. google.com The reaction conditions, such as temperature, are crucial; temperatures between 70°C and 140°C are generally effective for side-chain chlorination, while lower temperatures may favor substitution on the phenyl ring. google.com

Another approach involves the use of chlorinating agents on a pre-formed butanone side chain. For example, the synthesis of related alpha-chloro ketones has been achieved through the reaction of α-diazo-ketones with hydrochloric acid. google.com However, the use of diazomethane (B1218177) in this method presents safety concerns for large-scale applications. google.com A different strategy involves the reaction of an aryl ester with a sulfur ylide to form a ketone ylide intermediate, which then reacts with a chloride source. google.com

Ketone Formation Methodologies (e.g., Acylation, Oxidation)

The formation of the ketone group is central to the synthesis. Friedel-Crafts acylation is a powerful and widely used method for introducing an acyl group onto an aromatic ring. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org This reaction typically involves an acyl halide and a Lewis acid catalyst. masterorganicchemistry.com The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate. numberanalytics.com

For the synthesis of precursors to this compound, a Friedel-Crafts type reaction can be employed to introduce the oxobutyl chain. For example, the reaction could involve methyl 3-(chlorocarbonyl)benzoate and a suitable four-carbon synthon in the presence of a Lewis acid. nih.govepa.gov

Stereoselective Synthesis of Analogous Chiral Centers

While the primary structure of this compound is achiral, the synthesis of analogous compounds with chiral centers is of significant interest, particularly in pharmaceutical applications. Asymmetric reduction of a ketone, for instance, can produce enantiomerically enriched alcohols. evitachem.com Carbonyl reductases are enzymes that can catalyze the reduction of ketones to alcohols with high stereoselectivity, often using NADH as a cofactor. evitachem.com This approach highlights the potential for creating chiral analogs of this compound.

Catalytic Systems and Ligand Design in the Synthesis of this compound and its Precursors

The efficiency and selectivity of the synthetic steps are heavily reliant on the catalytic systems employed. Lewis acids play a pivotal role, particularly in acylation reactions.

Lewis Acid Catalysis in Friedel-Crafts Type Reactions

The Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, is catalyzed by Lewis acids. masterorganicchemistry.com The Lewis acid activates the acyl halide, making it more electrophilic and susceptible to attack by the aromatic ring. masterorganicchemistry.com Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com

The strength of the Lewis acid is a key consideration. Strong Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions. numberanalytics.com Milder catalysts such as FeCl₃ may be preferred for more sensitive substrates. numberanalytics.com The choice of solvent and reaction temperature also significantly influences the outcome of the reaction. numberanalytics.com Recent advancements have focused on developing more environmentally friendly and reusable catalysts for Friedel-Crafts reactions. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions for Aromatic and Aliphatic Linkages

Transition metal catalysis provides powerful and versatile methods for forging the key bond between the aromatic ring and the oxobutyl side chain. A plausible and widely applicable approach is the Friedel-Crafts acylation, which, while traditionally using a stoichiometric Lewis acid, can be adapted with transition metal catalysts.

A prominent pathway involves the acylation of a suitable aromatic precursor. For instance, the reaction of methyl benzoate (B1203000) with 4-chlorobutyryl chloride, catalyzed by a Lewis acid like ferric chloride (FeCl₃), could yield the target molecule. However, modern advancements favor more atom-economical cross-coupling reactions. A hypothetical route could involve a palladium-catalyzed Heck reaction between methyl 3-bromobenzoate and methyl vinyl ketone, followed by hydrochlorination of the resulting enone.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Example | Key Transformation |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Methyl benzoate | 4-Chlorobutyryl chloride | FeCl₃ (Lewis Acid) | Formation of the aryl-ketone bond. |

| Heck Coupling (multi-step) | Methyl 3-bromobenzoate | Methyl vinyl ketone | Pd(OAc)₂ / PPh₃ | Forms C-C bond, requires subsequent modification. |

Research into the synthesis of related isomers, such as Methyl 4-(4-oxobutyl)benzoate, has highlighted the utility of methods like the Heck reaction, suggesting its applicability for the meta-substituted target compound as well.

Organocatalytic Applications in Stereoselective Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful strategy for introducing chirality, a feature of immense importance in pharmaceutical synthesis. The ketone moiety in this compound presents a key opportunity for such transformations. The carbon atom adjacent to the carbonyl group (C2 of the butyl chain) is prochiral, meaning it can be converted into a chiral center.

An asymmetric aminocatalytic approach, using a chiral amine catalyst (e.g., a proline derivative), could facilitate a stereoselective α-functionalization. For example, an asymmetric α-chlorination could potentially be achieved, yielding an enantiomerically enriched product. Alternatively, the ketone could undergo a highly stereoselective reduction to the corresponding alcohol using an organocatalyst, such as a CBS catalyst (Corey-Bakshi-Shibata), in conjunction with a mild reducing agent.

While documented organocatalytic syntheses of this specific molecule are not available, the principles are well-established for similar keto-ester compounds.

| Transformation | Catalyst Type | Potential Outcome | Significance |

|---|---|---|---|

| Asymmetric α-Chlorination | Chiral Amine (e.g., Proline-derived) | Enantioselective introduction of chlorine. | Creates a chiral building block for complex molecules. |

| Asymmetric Reduction | Chiral Oxazaborolidine (e.g., CBS catalyst) | Formation of a specific stereoisomer of the corresponding alcohol. | Access to chiral synthons for pharmaceutical applications. |

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. mdpi.com These principles can be applied to the synthesis of this compound to minimize waste and environmental impact. researchgate.net

Development of Environmentally Benign Solvents and Reagents

A key aspect of green chemistry involves replacing hazardous solvents and reagents with safer alternatives. mdpi.com Traditional Friedel-Crafts acylations often use chlorinated solvents like dichloromethane (B109758) and stoichiometric amounts of corrosive and water-sensitive Lewis acids such as aluminum trichloride, which generate significant waste.

A greener approach would involve substituting these with more benign solvents like anisole (B1667542) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Furthermore, the use of solid, recyclable acid catalysts (e.g., zeolites or ion-exchange resins) in place of traditional Lewis acids can dramatically reduce waste and simplify product purification. For the chlorination step, reagents like trichloroisocyanuric acid (TCCA) can serve as a safer and more ecological alternative to conventional chlorinating agents. nih.gov

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis has emerged as a valuable green chemistry technique that can accelerate chemical reactions, increase yields, and reduce energy consumption. mdpi.comnih.gov The application of ultrasonic irradiation can enhance mass transfer and activate reacting species, often leading to shorter reaction times and milder conditions. nih.govnih.gov

In the context of synthesizing this compound, sonication could be particularly beneficial for heterogeneous reactions, such as a Friedel-Crafts reaction using a solid acid catalyst. The ultrasonic waves would help to overcome mass-transfer limitations, increasing the efficiency of the catalytic process. This method offers a pathway to higher throughput and reduced energy costs compared to conventional heating. mdpi.com

Atom Economy and Process Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Maximizing atom economy is a core goal of green chemistry.

A comparison between a classical synthetic route and a modern catalytic alternative for preparing this compound illustrates this principle. A traditional multi-step synthesis involving protecting groups or stoichiometric reagents would likely have a low atom economy. In contrast, a more direct, catalytic approach would be inherently more efficient.

For example, a hypothetical direct C-H acylation of methyl benzoate would, in theory, generate only water as a byproduct, representing a highly atom-economical route.

| Synthetic Route | General Description | Major Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Classical Friedel-Crafts | Stoichiometric AlCl₃ catalyst, aqueous workup. | Aluminum hydroxide, HCl, salts. | Low |

| Catalytic C-H Acylation | Direct coupling of methyl benzoate and an acyl source. | Water (ideally). | High |

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 4 Chloro 3 Oxobutyl Benzoate

Exploration of Nucleophilic Substitution Reactions at the Chlorinated Butyl Chain

The carbon atom bonded to the chlorine in Methyl 3-(4-chloro-3-oxobutyl)benzoate is an electrophilic center, prone to attack by nucleophiles. This reaction typically results in the displacement of the chloride ion. The reactivity of this site is significantly influenced by the adjacent carbonyl group.

The rate and mechanism of nucleophilic substitution on this compound are governed by a combination of steric and electronic factors.

Electronic Factors: The primary electronic influence is the inductive effect of the adjacent carbonyl group, which withdraws electron density from the α-carbon (the carbon bearing the chlorine). This withdrawal enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. nih.gov The presence of the meta-substituted methyl benzoate (B1203000) group on the aromatic ring also exerts an electronic influence, though its effect on the remote reaction center is less pronounced than that of the adjacent ketone. The interaction between the carbonyl's π* orbital and the C-Cl σ* orbital can lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule more receptive to nucleophilic attack. stackexchange.com

Steric Factors: The reaction site is a secondary carbon, which presents moderate steric hindrance to an incoming nucleophile. While bimolecular substitution reactions (SN2) are generally sensitive to steric bulk, studies on α-halo ketones have shown that they can be remarkably insensitive to steric hindrance on the acyl side of the molecule. researchgate.netcdnsciencepub.comcdnsciencepub.com However, steric bulk on the nucleophile itself or on the alkyl portion of the ketone can impede the reaction rate as expected for a bimolecular process. cdnsciencepub.com

The interplay of these factors dictates the reaction's feasibility and outcome. Strong, less-hindered nucleophiles will favor a direct substitution pathway.

Nucleophilic substitution at a secondary carbon center can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.

SN2 Pathway: This pathway involves a concerted, single-step mechanism where the nucleophile attacks the carbon center at the same time as the chloride leaving group departs. byjus.com The reaction kinetics are second-order, depending on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For α-halocarbonyl compounds, the SN2 pathway is generally favored. jove.comjove.com The transition state is stabilized through delocalization involving the carbonyl group, facilitating the reaction. youtube.com

SN1 Pathway: An SN1 mechanism would proceed through a two-step process involving the formation of a secondary carbocation intermediate after the departure of the leaving group. byjus.com However, this pathway is highly unfavorable for α-halocarbonyl compounds. jove.comjove.com The electron-withdrawing nature of the adjacent carbonyl group strongly destabilizes the carbocation, significantly increasing the activation energy for its formation. jove.comjove.com

Thermodynamically, these substitution reactions are typically irreversible, driven by the formation of a more stable product and a weak base (Cl⁻) as the leaving group. youtube.com Under standard conditions, the reaction is under kinetic control, favoring the pathway with the lower activation energy, which is overwhelmingly the SN2 mechanism. libretexts.org

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two steps, involves carbocation intermediate | One step, concerted reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Feasibility for this Compound | Highly unfavorable due to carbocation destabilization by adjacent C=O group jove.comjove.com | Strongly favored jove.comyoutube.com |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile Requirement | Weak nucleophiles are sufficient | Favored by strong nucleophiles |

Carbonyl Group Reactivity and Derivatization Mechanisms

The ketone functionality in this compound is a key site for various chemical modifications. The polarized carbon-oxygen double bond allows for nucleophilic addition, and the adjacent α-hydrogens provide a site for enolate formation.

The presence of α-hydrogens on both sides of the carbonyl group allows this compound to undergo aldol and related condensation reactions. libretexts.org In the presence of a base, an α-hydrogen can be abstracted to form a resonance-stabilized enolate ion. wikipedia.org

The mechanism proceeds as follows:

Enolate Formation: A base removes a proton from the carbon alpha to the carbonyl group.

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (either another molecule of the same ketone for a self-aldol reaction or a different carbonyl compound for a crossed-aldol reaction). wikipedia.org

Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product).

Dehydration (Condensation): Upon heating, the aldol product can eliminate a molecule of water to form an α,β-unsaturated ketone (the aldol condensation product). libretexts.org

When reacting with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, the reaction is known as a Claisen-Schmidt condensation. libretexts.org In this case, the ketone exclusively forms the enolate, which then attacks the aldehyde. wikipedia.org

The oxidation state of the carbonyl carbon can be altered through reduction and oxidation reactions.

Reduction Pathways: The ketone can be readily reduced to a secondary alcohol, Methyl 3-(4-chloro-3-hydroxybutyl)benzoate. This is commonly achieved using metal hydride reagents.

Mechanism with Hydride Reagents (e.g., NaBH₄, LiAlH₄): The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. fiveable.me This breaks the C=O π bond and forms a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent protonates the alkoxide to yield the final alcohol product. libretexts.org

Catalytic Hydrogenation: This method involves the use of H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). The hydrogen adds across the double bond to form the alcohol.

Oxidation Pathways: Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. fiveable.me

Baeyer-Villiger Oxidation: This reaction can oxidize the ketone to an ester using a peroxyacid (e.g., m-CPBA). The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by the migration of one of the adjacent carbon groups to the oxygen atom. The migratory aptitude of the groups attached to the carbonyl determines the product. In this case, the migration of the larger alkyl group would be expected. ucr.edu

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Ester |

The structure of this compound, which contains an aromatic ring and an alkyl chain with a leaving group at the γ-position relative to the ring, is ideal for intramolecular cyclization. This reaction is a form of intramolecular Friedel-Crafts acylation.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion intermediate can be generated. The aromatic ring then acts as a nucleophile, attacking this electrophilic center. The ortho position relative to the butyl chain is the most likely site of attack due to electronic and steric factors. This electrophilic aromatic substitution results in the formation of a new six-membered ring, leading to a tetralone derivative. hilarispublisher.comrsc.org

The proposed mechanism is:

Activation: The Lewis acid coordinates to either the carbonyl oxygen or the chlorine atom, enhancing the electrophilicity of the carbon chain.

Intramolecular Attack: The electron-rich aromatic ring attacks the electrophilic carbon center.

Rearomatization: A proton is lost from the aromatic ring, restoring its aromaticity and yielding the final cyclized product, a substituted tetralone. hilarispublisher.com

This cyclization is a powerful method for constructing polycyclic aromatic systems. rsc.orgnih.gov

Electrophilic and Radical Reactions on the Benzoate Moiety and Butyl Chain

The structure of this compound presents multiple reactive sites for both electrophilic and radical reactions. The benzoate moiety, being an aromatic ring with a deactivating meta-directing group (the methyl ester), exhibits characteristic reactivity in electrophilic aromatic substitution. The butyl chain contains a ketone functional group, which directs reactivity to the adjacent α-carbon atoms, and a carbon-chlorine bond that can participate in radical processes.

Halogenation of this compound can occur at two principal locations: the aromatic ring of the benzoate moiety or the α-position of the ketone on the butyl chain. The conditions of the reaction will dictate the regioselectivity and site-specificity of the halogenation.

Halogenation of the Butyl Chain (α-Halogenation):

The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to halogenation. This reaction typically proceeds via an enol or enolate intermediate.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone will tautomerize to its enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂, Cl₂). The rate of this reaction is dependent on the concentration of the ketone and the acid, but not the halogen. For an unsymmetrical ketone like the one in this compound, halogenation will preferentially occur at the more substituted α-carbon if thermodynamically controlled. However, in this specific molecule, one α-position is already chlorinated. Further halogenation at the other α-position (the CH₂ group) can occur. pressbooks.publibretexts.org

Base-Catalyzed Halogenation: Under basic conditions, a proton is removed from the α-carbon to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen. This process is generally faster than acid-catalyzed halogenation. In the case of methyl ketones, multiple halogenations can occur at the methyl group, potentially leading to the haloform reaction. wikipedia.org

Halogenation of the Benzoate Moiety (Electrophilic Aromatic Substitution):

The methyl ester group (-COOCH₃) on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. ma.edumnstate.edugrabmyessay.com Therefore, halogenation of the aromatic ring would require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and would yield substitution primarily at the positions meta to the ester group. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org

The following table summarizes the expected regioselectivity of halogenation under different conditions:

| Reaction Condition | Reactive Site | Intermediate | Expected Major Product |

| Acidic (e.g., Br₂/CH₃COOH) | α-carbon of the ketone | Enol | Methyl 3-(2,4-dichloro-3-oxobutyl)benzoate |

| Basic (e.g., Br₂/NaOH) | α-carbon of the ketone | Enolate | Potential for multiple halogenations and haloform reaction |

| Lewis Acid (e.g., Br₂/FeBr₃) | Benzoate Ring | Acylium ion-like | Methyl 3-(4-chloro-3-oxobutyl)-5-bromobenzoate |

Free radical reactions involving this compound could be initiated at several positions, particularly at the benzylic position and the α-position to the ketone. The presence of the chlorine atom also introduces a potential site for radical reactions.

Initiation and Propagation:

Radical reactions are typically initiated by light, heat, or a radical initiator (e.g., AIBN, benzoyl peroxide). Once a radical is formed, it can propagate through a chain reaction. For the target molecule, a radical initiator could abstract a hydrogen atom from the benzylic position (the CH₂ group attached to the aromatic ring) or the α-carbon of the ketone. The stability of the resulting radical intermediate will influence the preferred site of attack. Benzylic radicals are stabilized by resonance with the aromatic ring.

The chlorine atom can also be abstracted by a radical, or the C-Cl bond can undergo homolytic cleavage under certain conditions, although this is generally less favorable than C-H abstraction.

Control of Free Radical Processes:

Controlling the outcome of free radical reactions is crucial to avoid undesired side products and polymerization. ma.edu Several strategies can be employed:

Inhibitors/Scavengers: Radical inhibitors, such as phenols or quinones, can terminate the chain reaction by reacting with the radical intermediates to form stable, non-reactive species.

Controlled Radical Polymerization (CRP) Techniques: While not directly applicable to simple halogenation, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilize catalysts or chain transfer agents to control the growth of polymer chains, which is a type of controlled radical process. The principles of controlling radical concentration and reactivity are relevant.

Reaction Conditions: The choice of solvent, temperature, and initiator concentration can significantly influence the rate and selectivity of radical reactions. For instance, using a solvent that is not susceptible to radical attack can improve the yield of the desired product.

The table below outlines some factors that can be used to control free radical processes involving this compound.

| Control Factor | Mechanism of Action | Desired Outcome |

| Radical Initiator | Controls the rate of initiation | Selective initiation at the desired site |

| Radical Inhibitor | Terminates radical chain reactions | Prevention of unwanted side reactions and polymerization |

| Temperature | Affects the rate of initiation and propagation | Optimization of reaction rate and selectivity |

| Solvent | Can participate in or mediate radical reactions | Minimization of solvent-related side products |

| Light | Can initiate radical formation (photolysis) | Control over the initiation step |

Role in the Synthesis of Complex Organic Molecules and Drug Scaffolds

Precursor in the Multistep Synthesis of Pharmacologically Relevant Compounds

The compound's significance is most pronounced in its role as a precursor for molecules with potential therapeutic applications. The presence of multiple reactive sites allows for its strategic incorporation into longer synthetic sequences.

While direct evidence of the integration of Methyl 3-(4-chloro-3-oxobutyl)benzoate into the total synthesis of complex natural products is not extensively documented in publicly available literature, its role as a key intermediate for constructing vital pharmacophores is well-established. A primary example is its use in the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. The 1,4-DHP scaffold is a core component of several commercial drugs. The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can be adapted to use α-haloketones or their synthetic equivalents, which can be derived from compounds like this compound. chim.it The resulting dihydropyridine ring system is a common feature in a variety of medicinally important compounds. nih.gov

The synthesis of certain dihydropyridine derivatives often involves the reaction of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. researchgate.netresearchgate.net Intermediates like this compound can be strategically employed in variations of this synthesis to introduce the desired substitution pattern on the final molecule.

The chemical structure of this compound allows for a wide range of derivatization reactions, primarily targeting the α-haloketone functional group. This moiety is susceptible to both nucleophilic substitution at the carbon bearing the halogen and reactions at the carbonyl group. The general reactivity of α-haloketones is well-documented and can be applied to this specific compound. rsc.org

Key derivatization strategies include:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce nitrogen- and sulfur-containing functional groups.

Ketone Reactions: The carbonyl group can undergo reactions typical of ketones, such as reduction to a secondary alcohol, or reaction with organometallic reagents to form tertiary alcohols.

Formation of Enolates/Enols: In the presence of a base, the α-proton can be abstracted to form an enolate, which can then react with various electrophiles.

These derivatizations are crucial for creating a library of analogues from a single starting material, a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

| Reaction Type | Reagent/Condition | Resulting Functionality |

| Nucleophilic Substitution | Amines, Thiols, Azides | Introduction of N- or S-containing groups |

| Ketone Reduction | Sodium Borohydride | Secondary Alcohol |

| Enolate Formation | Base | Reactive intermediate for C-C bond formation |

Scaffold for Heterocyclic Synthesis

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are ubiquitous in medicinal chemistry.

The ability of this compound to participate in cyclization reactions is one of its most valuable synthetic attributes. The Hantzsch synthesis of 1,4-dihydropyridines is a prime example of a cyclocondensation reaction where this compound can serve as a key precursor. chim.it

Furthermore, the general reactivity of α-haloketones suggests their utility in forming a variety of fused heterocyclic systems. rsc.org For instance, they can react with o-phenylenediamines to form 1,5-benzodiazepines. core.ac.uk They are also known precursors for the synthesis of furans, thiophenes, and imidazoles through reactions with appropriate nucleophiles and subsequent cyclization. While specific examples detailing the use of this compound in the synthesis of a wide array of fused systems are not abundant in the literature, the established reactivity of the α-haloketone moiety strongly supports this potential. rsc.orgscholaris.cadntb.gov.ua Reviews on the synthesis of nitrogen-containing heterocycles often highlight the versatility of precursors with similar functional groups. researchgate.net

| Heterocyclic System | Potential Co-reactant | General Reaction Principle |

| 1,4-Dihydropyridines | Aldehyde, β-ketoester, Ammonia | Hantzsch Synthesis |

| 1,5-Benzodiazepines | o-Phenylenediamine | Condensation/Cyclization |

| Furans | β-Ketoesters | Feist-Benary Furan Synthesis |

| Thiophenes | Lawesson's Reagent/P4S10 | Thionation/Cyclization |

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its biological activity. nih.gov This can involve replacing a functional group or a whole scaffold with another that has similar steric and electronic properties. scholaris.cadntb.gov.ua The 1,4-dihydropyridine scaffold, which can be synthesized from this compound, is itself a bioisostere of other important biological molecules, such as the NADH coenzymes. researchgate.net

By using this compound as a starting point, medicinal chemists can access a range of dihydropyridine derivatives. These can then be evaluated as potential bioisosteric replacements for other known pharmacophores in an effort to improve drug-like properties, such as potency, selectivity, or pharmacokinetic profile. The concept of bioisosterism is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of molecular properties. core.ac.ukyoutube.com

Advanced Materials Science Applications (e.g., Liquid Crystals, Polymers)

A thorough review of the scientific literature did not reveal any significant or established applications of this compound in the field of advanced materials science, such as in the synthesis of liquid crystals or polymers. The primary focus of research involving this compound appears to be within the realm of synthetic organic and medicinal chemistry.

Future Research Directions and Emerging Paradigms

Chemoenzymatic Synthesis and Biocatalysis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Biocatalysis, utilizing enzymes or whole-cell systems, offers a sustainable and highly selective alternative to traditional chemical methods for producing single-enantiomer compounds. rsc.orgnih.gov The ketone functionality within Methyl 3-(4-chloro-3-oxobutyl)benzoate makes it an ideal candidate for stereoselective reduction to its corresponding chiral alcohol, Methyl 3-(4-chloro-3-hydroxybutyl)benzoate.

Future research will likely focus on the application of ketoreductases (KREDs) for this transformation. KREDs are known for their ability to reduce ketones to alcohols with high enantioselectivity and under mild reaction conditions. nih.govresearchgate.net A key advantage of biocatalytic processes is the potential for high yields and exceptional enantiomeric excess (e.e.). researchgate.net For instance, the enzymatic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, a structurally related compound, has been successfully demonstrated using a ketoreductase-catalyzed conversion, highlighting the feasibility of this approach. nih.gov

Prospective studies would involve screening a diverse library of KREDs to identify enzymes with high activity and selectivity for this compound. The development of a "chemoenzymatic" route, which combines traditional chemical synthesis to create the substrate followed by a biocatalytic step for the chiral resolution, represents a powerful strategy. rsc.org

Table 1: Potential Biocatalytic Reductions for Ketone Substrates

| Enzyme Type | Reaction | Potential Advantage |

| Ketoreductase (KRED) | Asymmetric reduction of the ketone to a chiral alcohol | High enantioselectivity (>99% e.e.), mild conditions |

| Alcohol Dehydrogenase | Stereoselective oxidation/reduction | Access to both enantiomers of the alcohol |

| Whole-cell Biocatalysts | Reduction using microbial cells (e.g., Daucus carota) | In-situ cofactor regeneration, cost-effective rsc.org |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is revolutionizing chemical manufacturing by offering significant advantages over traditional batch methods, including enhanced safety, improved heat transfer, superior mixing, and greater scalability. mt.comd-nb.info The synthesis of ketones, including structurally complex ones, has been shown to benefit greatly from flow-based methodologies. rsc.orgrsc.org

The production of this compound could be significantly optimized by transitioning from batch to continuous flow. For instance, Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, can be performed more efficiently in a flow reactor. Continuous processing allows for precise control over reaction parameters, minimizing the formation of byproducts. sci-hub.st Similarly, reactions involving highly reactive intermediates like organolithium or Grignard reagents, which could be used to construct the carbon skeleton of the target molecule, are managed more safely and efficiently in flow systems, often suppressing the formation of undesired tertiary alcohol byproducts. rsc.orgresearchgate.net

Future research in this area would aim to develop a multi-step, fully continuous process for the synthesis of this compound. This could involve the in-line generation of reagents and telescoping of reaction steps, thereby reducing manual handling and purification needs between stages. acs.orgnih.gov The inherent safety and efficiency of flow chemistry make it particularly suitable for scaling up the production of this compound for further research and potential commercial applications. pharmtech.com

Table 2: Comparison of Batch vs. Flow Chemistry for Ketone Synthesis

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reaction volumes mt.com |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent heat transfer, allowing for precise temperature control |

| Mixing | Can be inefficient, leading to side reactions | Rapid and efficient mixing, improving yield and selectivity d-nb.info |

| Scalability | Challenging; often requires process redesign | Simpler to scale by running the system for longer periods |

| Reaction Time | Often requires long reaction times for completion | Significant rate acceleration, reducing reaction times from hours to minutes beilstein-journals.org |

Exploitation in Advanced Analytical Probes and Research Tools

The bifunctional nature of this compound presents an opportunity for its development as a specialized analytical probe or research tool. The α-chloroketone moiety is a known reactive group that can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as cysteine or histidine side chains. This reactivity is a cornerstone of activity-based protein profiling and chemical biology.

A significant avenue for future research is the design of advanced probes based on this scaffold. By modifying the benzoate (B1203000) portion of the molecule with reporter tags—such as fluorophores, biotin, or click-chemistry handles—researchers could create tools for:

Covalent Labeling: Selectively tagging proteins or other biological targets to study their function, localization, and interactions.

Activity-Based Probes: Designing probes where the reactivity of the α-chloroketone is modulated by the activity of a specific enzyme, allowing for in-situ monitoring of enzymatic processes.

Cross-Linking Agents: Developing bifunctional reagents for studying protein-protein interactions by linking proximal molecules within a cell or biological sample.

The development of such tools would transform this compound from a simple chemical intermediate into a high-value molecule for fundamental biological and medicinal research.

Development of Novel Catalytic Transformations Specific to its Structural Motifs

The α-chloroketone structural motif is a versatile functional group that can participate in a wide array of chemical transformations. organic-chemistry.org While general reactions of α-haloketones are well-documented, a compelling direction for future research is the development of novel catalytic transformations that are highly specific to the unique electronic and steric environment of this compound.

Key research areas include:

Catalytic Cross-Coupling Reactions: Zinc halides have been shown to catalyze the cross-coupling of α-chloroketones with enolates to form γ-diketones. acs.org Future work could explore novel catalysts (e.g., based on palladium, copper, or nickel) to couple the α-position with a broader range of nucleophiles, enabling the synthesis of a diverse library of derivatives.

Regioselective Phosphorylation: The reaction of α-chloroketones with phosphites can lead to either enol phosphates (Perkow reaction) or β-ketophosphonates (Arbuzov reaction). nih.govrsc.org Developing catalysts that can precisely control the regioselectivity of this transformation for this compound would provide access to novel organophosphorus compounds with potential applications in materials science or medicinal chemistry.

Asymmetric Functionalization: Creating chiral centers at the α-carbon through catalytic asymmetric substitution of the chlorine atom is a significant challenge. Future research could focus on developing organocatalytic or transition-metal-catalyzed methods to achieve this, yielding enantiomerically enriched products that are valuable as building blocks in pharmaceutical synthesis. researchgate.netnih.gov

Success in these areas would not only expand the synthetic utility of this compound but also contribute to the broader field of catalytic method development. news-medical.net

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-chloro-3-oxobutyl)benzoate?

- Methodological Answer : Synthesis typically involves coupling substituted benzoyl chlorides with methyl benzoate derivatives under controlled conditions. Key steps include:

- Acylation : Reacting methyl benzoate with 4-chloro-3-oxobutyl chloride in dichloromethane (DCM) using a base like sodium bicarbonate to neutralize HCl byproducts .

- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) yields >80% purity. Confirm structure via (e.g., δ 3.8–3.9 ppm for methoxy group) and HRMS .

- Critical Parameters : Solvent polarity, reaction temperature (often 0–25°C), and stoichiometric ratios influence yield and byproduct formation .

Q. What spectroscopic methods are used for structural characterization?

- Methodological Answer :

- NMR : identifies substituents (e.g., chloro, oxobutyl groups via coupling patterns), while confirms carbonyl (C=O) and aromatic carbons .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles in oxo groups; see derivatives in ).

- HRMS : Validates molecular formula (e.g., [M+H] for CHClO at m/z 240.0584) .

Q. What safety protocols are recommended during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during solvent evaporation) .

- Storage : Keep in sealed containers at 2–8°C to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Catalysis : Test Lewis acids (e.g., AlCl) to enhance acylation efficiency .

- Solvent Screening : Compare polar aprotic solvents (DMF, DCM) to reduce side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., enolate formation) .

- Case Study : A 10% increase in yield was achieved by lowering the temperature from 25°C to 0°C during benzoyl chloride addition .

Q. How to resolve discrepancies in spectroscopic data during structural analysis?

- Methodological Answer :

- Deuterated Solvents : Ensure solvents (e.g., CDCl) are anhydrous to avoid peak splitting from water .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .

- Crystallography : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to validate bond lengths .

Q. What mechanistic insights explain the reactivity of the chloro and oxo substituents?

- Methodological Answer :

- Electrophilicity : The chloro group stabilizes adjacent carbonyl via electron withdrawal, enhancing susceptibility to nucleophilic attack (e.g., in SN2 reactions) .

- Tautomerism : The 3-oxobutyl group may undergo keto-enol tautomerism, influencing reactivity in cross-coupling reactions .

- Photolysis : Derivatives with similar oxo groups undergo UV-induced cleavage, forming radicals for heterocycle synthesis (e.g., oxazoles) .

Q. What are the potential pharmacological applications of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays; chloro substituents may enhance binding affinity .

- SAR Studies : Modify the oxobutyl chain length to assess impact on bioactivity (e.g., anti-inflammatory or antimicrobial effects) .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or β-lactamases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.